molecular formula C3H6ClF3N2 B1437050 3,3,3-Trifluoropropanimidamide hydrochloride CAS No. 1198283-44-1

3,3,3-Trifluoropropanimidamide hydrochloride

Cat. No. B1437050
M. Wt: 162.54 g/mol
InChI Key: FUVWRAIGNJBVSP-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoropropanimidamide hydrochloride” is likely a compound that contains a trifluoropropanimidamide group and a hydrochloride group. The trifluoropropanimidamide group consists of a three-carbon chain where the terminal carbon is bonded to three fluorine atoms and an imidamide group. The hydrochloride group is a hydrogen atom bonded to a chlorine atom .


Molecular Structure Analysis

The molecular structure of “3,3,3-Trifluoropropanimidamide hydrochloride” would likely show a three-carbon chain with three fluorine atoms attached to the terminal carbon. The middle carbon would be attached to an imidamide group, and the molecule would exist as a hydrochloride salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3,3-Trifluoropropanimidamide hydrochloride” would depend on its specific structure. Based on its components, it’s likely to be a solid at room temperature, and it may be soluble in water due to the presence of the hydrochloride group .

Scientific Research Applications

Synthesis and Chemical Transformations

3,3,3-Trifluoropropanimidamide hydrochloride is a versatile chemical used in various synthetic transformations. For instance, it serves as a building block in the facile synthesis of trifluoromethylated allenes, arylacetylenes, and enynes, crucial in medicinal chemistry due to the significance of trifluoromethyl-containing compounds in pharmaceuticals and agrochemicals (Shimizu et al., 2009). Another study highlights its application in the one-pot synthesis of β-Chloro-β-trifluoromethylated enones, forming the basis for various bioactive and material molecules (Jeon et al., 2006).

Environmental and Industrial Uses

The environmental fate of related compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf) is researched extensively. These studies indicate the compound's resistance to microbial degradation and its potential transformation in low redox environments, which is vital in assessing environmental impact and safety (Im et al., 2014). Additionally, the compound's transformation into various metabolites upon exposure is of particular interest in environmental chemistry and toxicology (Schuster et al., 2008).

Trifluoromethylation in Medicinal Chemistry

The trifluoromethyl group's influence on organic molecules, especially in pharmaceutical and agrochemical contexts, is critical. For example, palladium-catalyzed trifluoromethylation of aryl chlorides shows how this group can enhance the properties of pharmaceuticals (Cho et al., 2010). Furthermore, studies like oxidative trifluoromethylation using trifluoromethyl)trimethylsilane highlight innovative methods to incorporate this group into various organic molecules, expanding their applicability in life sciences (Chu & Qing, 2014).

Catalytic and Synthetic Applications

The catalytic properties of 3,3,3-Trifluoropropanimidamide hydrochloride and related compounds are leveraged in various synthetic applications. These include the synthesis of complex organic derivatives and the development of methods like fluoride-rebound mechanisms for C(sp3)-CF3 bond formation, which hold significant potential in drug development and synthesis of radiolabeled compounds (Levin et al., 2017).

Future Directions

The future directions for research on “3,3,3-Trifluoropropanimidamide hydrochloride” would depend on its properties and potential applications. It could be of interest in the field of organic synthesis or medicinal chemistry, among others .

properties

IUPAC Name

3,3,3-trifluoropropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3N2.ClH/c4-3(5,6)1-2(7)8;/h1H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVWRAIGNJBVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropanimidamide hydrochloride

CAS RN

1198283-44-1
Record name 3,3,3-trifluoropropanimidamide hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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